6-(2-Methoxyphenyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-11(14)13-7-12-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIIBEODPZRTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281890 | |
| Record name | 6-(2-Methoxyphenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-48-9 | |
| Record name | 6-(2-Methoxyphenyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxyphenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 6 2 Methoxyphenyl Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom can be mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
While specific experimental ¹H NMR data for 6-(2-Methoxyphenyl)pyrimidin-4-ol is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on the analysis of similar structural fragments. The molecule contains a pyrimidinol ring and a 2-methoxyphenyl group, each with characteristic proton signals.
The protons on the aromatic methoxyphenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.8 and 8.0 ppm. The exact shifts and coupling patterns would depend on their position relative to the electron-donating methoxy (B1213986) group and the point of attachment to the pyrimidine (B1678525) ring. For instance, in related compounds like 2-(2-methoxyphenyl)pyridine, aromatic protons appear in this range. The methoxy group (-OCH₃) itself would present as a sharp singlet, likely around δ 3.8-3.9 ppm. rsc.org
The pyrimidine ring contains its own set of protons. The proton at position 5 of the pyrimidine ring would likely appear as a singlet. The hydroxyl proton (-OH) on the pyrimidin-4-ol moiety can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature, but it is a key feature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (aromatic) | 6.8 - 8.0 | Multiplet |
| Pyrimidine-H | ~6.0 - 8.5 | Singlet/Doublet |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (aromatic) | 110 - 160 |
| Pyrimidine C | 100 - 165 |
| Pyrimidinol C-OH (C4) | 160 - 170 |
Two-Dimensional NMR Techniques for Structure Confirmation
While no specific 2D NMR studies for this compound were found, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous structure confirmation.
COSY would establish the connectivity between adjacent protons, for example, within the methoxyphenyl ring.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methoxyphenyl substituent to the correct position on the pyrimidine ring.
These techniques are standard in the characterization of novel synthesized compounds. mdpi.com
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes and Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic vibrational modes are expected.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the pyrimidinol ring, which exists in tautomeric equilibrium with the pyrimidinone form, would likely appear as a strong band around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be found in the 1450-1620 cm⁻¹ region. The characteristic C-O stretching of the methoxy group should produce a strong signal in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. mdpi.comrsc.orgresearchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 |
| Pyrimidine/Phenyl | C=N, C=C Stretch | 1450 - 1620 |
| Methoxy Ether | C-O Stretch | 1200 - 1300 (asymmetric) |
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound (C₁₁H₁₀N₂O₂) is approximately 214.07 Da. In an MS experiment, a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ would be expected at m/z 214 or 215, respectively. atlantis-press.com
The fragmentation pattern would likely involve characteristic losses. For example, the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is a common fragmentation pathway. Another expected fragmentation is the loss of a carbon monoxide molecule (CO, 28 Da) from the pyrimidinone ring structure. The stability of the pyrimidine and phenyl rings suggests that these aromatic structures would be prominent in the resulting mass spectrum. jpsbr.org
X-ray Crystallography: Solid-State Molecular Conformation and Intermolecular Interactions
A search of the available literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, crystallographic studies of related molecules, such as 2,4-bis(4-methoxyphenoxy)pyrimidine, provide insight into the types of interactions that could be expected. scispace.com
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This analytical method is crucial for verifying the empirical formula of a synthesized molecule by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values. For the compound this compound, elemental analysis serves as a critical checkpoint to confirm its molecular formula, C₁₁H₁₀N₂O₂.
The standard method for determining the elemental composition of organic compounds is combustion analysis. In this process, a small, precisely weighed sample of the substance is burned in an excess of oxygen. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or its oxides (Nₓ), which are then separated and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.
The theoretical elemental composition of this compound, based on its molecular formula (C₁₁H₁₀N₂O₂), has been calculated. The results are presented in the table below.
| Element | Calculated (%) | Expected Experimental Range (%) |
|---|---|---|
| Carbon (C) | 65.34 | 64.94 - 65.74 |
| Hydrogen (H) | 4.98 | 4.58 - 5.38 |
| Nitrogen (N) | 13.85 | 13.45 - 14.25 |
| Oxygen (O) | 15.82 | N/A |
Note: The expected experimental range is based on the widely accepted tolerance of ±0.4% for elemental analysis results. nih.govacs.org Oxygen content is typically determined by difference and not always directly measured in standard CHN analysis.
In practice, experimental values for carbon, hydrogen, and nitrogen that fall within ±0.4% of the calculated percentages are considered to be in good agreement and provide strong evidence for the proposed molecular formula. nih.govacs.org This level of accuracy helps to ensure the purity of the sample and confirms that the correct compound has been synthesized. Deviations outside this range could indicate the presence of impurities, residual solvents, or that the actual compound is different from the one proposed. rsc.org
Chemical Reactivity and Mechanistic Studies of 6 2 Methoxyphenyl Pyrimidin 4 Ol
Tautomerism and Aromaticity Considerations in Pyrimidin-4-ol Systems
The concept of aromaticity is central to understanding the stability and reactivity of heterocyclic compounds. Aromatic compounds are cyclic, planar, fully conjugated, and possess a specific number of π electrons, as defined by Hückel's rule (4n+2). lumenlearning.comlibretexts.org The pyrimidine (B1678525) ring, like benzene, is aromatic, containing six π electrons delocalized across the ring. khanacademy.orglibretexts.org The nitrogen atoms are sp² hybridized, with their p-orbitals contributing to the aromatic system. libretexts.org The lone pair of electrons on each nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic sextet. libretexts.org
A critical feature of pyrimidin-4-ol and its derivatives is their existence as a mixture of tautomers. Due to proton migration, 6-(2-methoxyphenyl)pyrimidin-4-ol can exist in equilibrium with its keto form, 6-(2-methoxyphenyl)-3H-pyrimidin-4-one. chemicalbook.com Theoretical and experimental studies on the parent 4-pyrimidone system have shown that it can exist in multiple tautomeric forms, but the keto (pyrimidinone) form is generally the most stable. chemicalbook.comias.ac.in The stability of the keto form is often attributed to factors like favorable amide resonance. The addition of water does not typically alter the stability order, although it can facilitate proton migration by lowering the activation energy through hydrogen bonding. chemicalbook.com This tautomerism is crucial as the reactivity of the molecule can differ significantly depending on which tautomer is reacting.
The aromatic character of the pyrimidine ring is influenced by the presence of the two electronegative nitrogen atoms, which makes the ring π-deficient. bhu.ac.in This π-deficiency is a key factor governing the ring's reactivity, particularly its susceptibility to nucleophilic attack. bhu.ac.inwikipedia.org
| Feature | Description | Reference |
| Aromaticity | The pyrimidine ring is an aromatic heterocycle with 6 π electrons, fulfilling Hückel's rule. | lumenlearning.comkhanacademy.orglibretexts.org |
| Tautomerism | Exists in equilibrium between the hydroxy (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms. The keto tautomer is generally more stable. | chemicalbook.comias.ac.in |
| Electronic Nature | The presence of two nitrogen atoms makes the pyrimidine ring electron-deficient (π-deficient). | bhu.ac.in |
Electrophilic and Nucleophilic Substitution Reactions
The dual electronic nature of this compound—an electron-deficient pyrimidine ring and an electron-rich phenyl ring—governs its substitution patterns.
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.inwikipedia.org The positions most activated for nucleophilic attack are C2, C4, and C6, which are analogous to the ortho and para positions relative to the nitrogen atoms in pyridine (B92270). wikipedia.orgstackexchange.com The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms. stackexchange.com
In pyrimidine systems, substitution of a leaving group at the C4 position is a common and well-documented reaction. stackexchange.com For instance, 2,4-dihalopyrimidines generally react with nucleophiles to selectively displace the halide at the C4 position. stackexchange.com This preference for C4 attack over C2 is attributed to the greater stabilization of the anionic intermediate. stackexchange.comstackexchange.com In the context of this compound, the hydroxyl group at C4 would first need to be converted into a better leaving group, such as a halide (e.g., via POCl₃) or a sulfonate, to facilitate nucleophilic displacement. Once converted, a wide range of nucleophiles (amines, alkoxides, thiols, etc.) can be introduced at the C4 position.
In stark contrast to the pyrimidine ring, the 2-methoxyphenyl substituent is electron-rich and readily undergoes electrophilic aromatic substitution (EAS). numberanalytics.com The methoxy (B1213986) group (-OCH₃) is a powerful activating group and is ortho-, para-directing. Since the para position is blocked by the linkage to the pyrimidine ring, electrophilic attack is directed to the ortho positions (C3' and C5') and the other para position (C6') of the phenyl ring.
Typical EAS reactions like halogenation, nitration, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur on the methoxyphenyl ring rather than the deactivated pyrimidine ring. numberanalytics.comgrowingscience.com The conditions for these reactions are generally mild due to the activating effect of the methoxy group. st-andrews.ac.uk The specific regioselectivity would depend on steric hindrance and the nature of the electrophile.
| Reaction Type | Preferred Ring | Key Positions | Mechanistic Notes | Reference |
| Nucleophilic Substitution | Pyrimidine Ring | C4, C6 | Proceeds via a resonance-stabilized anionic intermediate. The OH group must be converted to a good leaving group. | wikipedia.orgstackexchange.comstackexchange.com |
| Electrophilic Substitution | 2-Methoxyphenyl Ring | C3', C5', C6' | The -OCH₃ group is a strong activator and ortho, para-director. | numberanalytics.comst-andrews.ac.uk |
Functional Group Transformations
Beyond substitution reactions on the aromatic rings, the functional groups of this compound offer additional sites for chemical modification.
The hydroxyl group at the C4 position, existing in tautomeric equilibrium with the keto form, is a key site for functionalization. It can readily undergo reactions typical of alcohols and phenols, such as alkylation and acylation. wikipedia.org
Alkylation: The reaction of pyrimidin-4-ols with alkylating agents like alkyl halides or sulfates can lead to either O-alkylation or N-alkylation products. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. acs.org For example, direct alkylation of substituted pyrimidin-2(1H)-ones with alkyl halides can produce a mixture of N- and O-alkylated products. acs.org However, chemoselective O-alkylation can often be achieved under specific conditions, for instance by using K₂CO₃ as the base in acetonitrile. nih.govacs.org
Acylation: The hydroxyl group can also be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding ester. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
The presence of a hydroxyl or methoxy group can also influence subsequent reactions by stabilizing intermediates like oxocarbenium ions, which is essential for processes like acetal (B89532) formation. rsc.orgresearchgate.net
The nitrogen atoms of the pyrimidine ring are basic and can react with electrophiles. bhu.ac.in Although they are less basic than the nitrogen in pyridine due to the electron-withdrawing effect of the second nitrogen atom, they can still be protonated by acids or alkylated by alkyl halides. bhu.ac.inwikipedia.org
Protonation or alkylation typically occurs at only one of the ring nitrogens. wikipedia.org N-alkylation of the pyrimidine ring is a common strategy in medicinal chemistry to modify the properties of the molecule. rsc.orgresearchgate.net The specific nitrogen that reacts (N1 or N3) can be influenced by steric and electronic factors, including the substitution pattern on the ring.
Oxidation and Reduction Pathways
The chemical reactivity of this compound in oxidation and reduction reactions is a critical aspect of its chemical profile. While specific studies on this particular molecule are not extensively documented, the reactivity can be inferred from the behavior of related pyrimidine and dihydropyrimidine (B8664642) systems.
Oxidation:
The pyrimidine ring, particularly in its reduced form (dihydropyrimidine), is susceptible to oxidation, leading to the corresponding aromatic pyrimidine. This aromatization is a common transformation. For instance, the oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines, which are structurally related to dihydropyrimidines, by human liver microsomes primarily yields the corresponding pyridine derivative. nih.gov This suggests that if this compound were in a dihydropyrimidine form, it would likely undergo oxidation to achieve the aromatic pyrimidin-4-ol structure.
The oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been studied, demonstrating that these compounds can be aromatized, refuting previous claims that such a transformation was not possible. mdpi.com However, the success of this oxidation is dependent on the nature of the substituent at position 7. Compounds with electron-donating substituents at this position were found to undergo decomposition during oxidation. mdpi.com This highlights the significant influence of substituents on the outcome of oxidation reactions.
In the case of this compound, the electron-donating nature of the methoxy group on the phenyl ring could influence the susceptibility of the molecule to oxidative degradation, a factor that would need to be considered in synthetic and metabolic studies.
Reduction:
The pyrimidine ring can undergo reduction under various conditions. For instance, the reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate with lithium aluminium hydride (LiAlH₄) has been shown to yield the corresponding 1,6-dihydropyrimidine-5-carboxylate as the main product. This indicates that the pyrimidine ring itself is susceptible to reduction by hydride reagents.
The table below summarizes the expected general oxidation and reduction pathways for a 6-arylpyrimidin-4-ol structure based on related compounds.
| Reaction Type | Reagent/Condition | Expected Product(s) | Notes |
| Oxidation | Oxidizing agents (e.g., mild oxidants) | Aromatized pyrimidine | Starting from a dihydropyrimidine precursor. |
| Oxidation | Stronger oxidizing agents | Potential for ring-opening or degradation | Substituent effects are significant. |
| Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Dihydropyrimidine, Tetrahydropyrimidine | The degree of reduction depends on the reagent and reaction conditions. |
Regioselectivity and Stereoselectivity in Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are crucial for predicting the outcome of its chemical transformations and for the design of synthetic routes to its derivatives.
Regioselectivity:
The substitution pattern on the pyrimidine ring of this compound dictates the regioselectivity of its reactions. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack. The positions on the ring (2, 4, 5, and 6) exhibit different reactivities.
In nucleophilic aromatic substitution (SNAr) reactions of substituted pyrimidines, the position of attack is highly influenced by the nature and position of both the leaving group and the other substituents on the ring. For example, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the 4-position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C-4.
For this compound, the hydroxyl group at the 4-position can exist in tautomeric equilibrium with the pyrimidin-4(3H)-one form. This tautomerism significantly influences the reactivity and regioselectivity. The C-2 and C-6 positions are activated towards nucleophilic attack due to the adjacent ring nitrogens. The presence of the bulky 2-methoxyphenyl group at the 6-position will sterically hinder attack at this position and potentially at the adjacent N-1 and C-5 positions.
Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the 2-methoxyphenyl substituent, being an electron-donating group, will activate the phenyl ring towards electrophilic aromatic substitution. The directing effect of the methoxy group (ortho, para-directing) and the point of attachment to the pyrimidine ring will determine the regiochemical outcome of such reactions on the phenyl moiety.
The following table summarizes the predicted regioselectivity for key reactions of this compound.
| Reaction Type | Position(s) of Expected Reactivity | Influencing Factors |
| Nucleophilic Aromatic Substitution (on a 4-halo derivative) | C-4 | Electronic activation by ring nitrogens. |
| Electrophilic Substitution (on the phenyl ring) | ortho and para to the methoxy group | Activating and directing effect of the methoxy group. |
| Alkylation/Acylation (on the pyrimidine ring) | N-1 or N-3 | Tautomerism, steric hindrance from the 6-substituent. |
Stereoselectivity:
Information regarding the stereoselectivity of reactions involving this compound is scarce. Stereoselectivity would become a significant consideration if reactions introduce new chiral centers. For instance, reduction of the pyrimidine ring could potentially create chiral carbons, and the stereochemical outcome would depend on the reducing agent and the reaction conditions, including the potential for substrate-directed control from the existing substituents. Similarly, if the molecule participates in reactions that generate a new stereocenter on a side chain, the existing molecular framework could influence the stereochemical course of the reaction.
Reaction Mechanisms and Intermediate Characterization
Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the chemical transformations of this compound.
Reaction Mechanisms:
The reactions of this compound are expected to proceed through well-established heterocyclic chemistry mechanisms.
Nucleophilic Aromatic Substitution (SNAr): If the hydroxyl group at the 4-position is converted to a better leaving group (e.g., a halogen), the resulting derivative would readily undergo SNAr reactions. The mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. This is followed by the elimination of the leaving group to restore the aromaticity of the pyrimidine ring. The rate and regioselectivity of this reaction are influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring.
Tautomerization: The 4-hydroxypyrimidine (B43898) moiety of the molecule exists in a tautomeric equilibrium with its 4(3H)-one form. This equilibrium is crucial as the two tautomers can exhibit different reactivity patterns. For instance, alkylation could occur on the nitrogen atom in the pyrimidinone form or on the oxygen atom in the hydroxypyrimidine form.
Electrophilic Aromatic Substitution: Reactions on the 2-methoxyphenyl substituent would follow the standard mechanism for electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) as the key intermediate. The stability of this intermediate is influenced by the resonance effects of the methoxy group and the pyrimidinyl substituent.
Intermediate Characterization:
The direct characterization of reactive intermediates is often challenging due to their transient nature. However, their existence can be inferred from kinetic studies, product analysis, and computational modeling. In the context of pyrimidine chemistry, intermediates in synthetic pathways are more commonly isolated and characterized. For example, in the synthesis of pyrimidine derivatives, various intermediates can be identified, such as those in the de novo pyrimidine synthesis pathway, which include N-carbamyl-aspartate and orotate. nih.govoup.comnih.gov While not directly intermediates in the reactions of this compound, their characterization in related synthetic routes provides a framework for understanding the types of intermediates that might be encountered.
In the synthesis of complex pyrimidines, intermediates such as substituted pyrimidines that undergo further functionalization are often isolated and fully characterized using spectroscopic techniques like NMR, IR, and mass spectrometry. For instance, in the synthesis of 1,2,3-triazolo[4,5-d]pyrimidines, various N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers were synthesized and characterized as reaction intermediates. nih.gov
Theoretical and Computational Chemistry of 6 2 Methoxyphenyl Pyrimidin 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT has become a standard method in computational chemistry for predicting the properties of molecules. ekb.eg It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a large HOMO-LUMO gap indicates higher stability. dergipark.org.tr For 6-(2-Methoxyphenyl)pyrimidin-4-ol, calculating the energies of these orbitals and their gap would provide a quantitative measure of its kinetic stability and reactivity profile.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. dergipark.org.tr These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red-colored areas on an MEP map indicate regions of negative electrostatic potential, where electron density is high and attacks by electrophiles are likely. Blue-colored areas represent positive electrostatic potential, indicating electron-deficient regions susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction and hydrogen bonding.
Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)
A significant advantage of computational chemistry is its ability to predict various spectroscopic properties. nih.gov By calculating vibrational frequencies, it is possible to predict the Infrared (IR) spectrum of a molecule. Similarly, using methods like the Gauge-Independent Atomic Orbital (GIAO), one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. sigmaaldrich.com Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. tandfonline.com Comparing these computationally predicted spectra with experimentally obtained data serves as a powerful method for structural verification. mdpi.com
Reactivity and Selectivity Prediction through Computational Descriptors
Beyond the HOMO-LUMO gap, DFT calculations can provide a range of "reactivity descriptors." These include parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness. dergipark.org.tr These descriptors, derived from the energies of the frontier orbitals, offer a more nuanced understanding of a molecule's reactivity and can help predict how and where it might react with other chemical species. nih.gov For instance, local reactivity descriptors like Fukui functions can predict the most likely atoms within the molecule to undergo nucleophilic or electrophilic attack.
Solvent Effects Modeling (e.g., Polarizable Continuum Model)
Chemical reactions are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net This model allows for the calculation of molecular properties, such as geometry and energy, as they would be in a solution, providing a more realistic picture compared to gas-phase calculations. nih.gov Investigating the properties of this compound in different solvents using PCM would be essential for understanding its behavior in a laboratory setting.
While the framework for a thorough computational investigation of this compound is well-established, the specific data remains to be generated by future research. Such studies would be invaluable for building a comprehensive chemical profile of this compound and guiding further experimental exploration.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which are fundamental to a molecule's reactivity and properties, including its NLO activity.
In this compound, NBO analysis can quantify the intramolecular charge transfer from the electron-donating groups to the electron-accepting groups. This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is given by the second-order perturbation energy, E(2).
Key interactions in this molecule would likely involve the lone pairs on the oxygen and nitrogen atoms and the π-orbitals of the aromatic rings. For instance, a significant interaction would be expected between the lone pair of the methoxy (B1213986) oxygen and the π* antibonding orbitals of the phenyl ring, and between the π-orbitals of the phenyl ring and the π* orbitals of the pyrimidine (B1678525) ring.
Table 2: Representative NBO Analysis for Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | π* (C-C) | 15.2 |
| π (C-C) phenyl | π* (C-N) pyrimidine | 20.5 |
| LP (N) | σ* (C-C) | 5.8 |
Note: This table presents hypothetical E(2) values to illustrate the type of data obtained from an NBO analysis for a molecule with similar functional groups. These are not calculated values for this compound.
A higher E(2) value indicates a stronger interaction and greater charge delocalization, which contributes to the stabilization of the molecule and enhances its NLO properties.
Intermolecular Interaction Analysis
The way molecules interact with each other in the solid state determines their crystal packing and, consequently, their bulk properties. Computational methods can be used to analyze these intermolecular interactions, which are crucial for understanding the material's stability and function. Hirshfeld surface analysis is a common tool for visualizing and quantifying intermolecular contacts in a crystal.
For this compound, the primary intermolecular interactions are expected to be hydrogen bonds and π-π stacking interactions. The hydroxyl group (-OH) of the pyrimidinol ring is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. This can lead to the formation of dimers or extended hydrogen-bonding networks.
Furthermore, the aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, along with hydrogen bonds, play a critical role in the supramolecular assembly of the compound in the solid state.
Advanced Pyrimidine Scaffold Modifications and Derivatization
Introduction of Diverse Substituents onto the Pyrimidine (B1678525) Core
The pyrimidine ring of 6-arylpyrimidin-4-ol analogs serves as a versatile template for introducing a wide array of substituents to modulate the molecule's physicochemical and biological properties. Synthetic strategies often target the 2- and 5-positions of the pyrimidine ring, as well as the hydroxyl group at the 4-position.
One common approach involves the modification of a pyrimidine-thiol precursor. For instance, starting with 4,6-dimethylpyrimidine-2-thiol, a series of S-substituted derivatives can be synthesized, including those with bi- and tricyclic heterosystems. researchgate.net This demonstrates the utility of a thiol group as a handle for introducing diverse functionality through S-alkylation. researchgate.net
Another powerful technique is the palladium-catalyzed Suzuki coupling, which can be used to install aryl or heteroaryl groups. Research on related 2,6-disubstituted pyrazines has shown that a 4-carboxyphenyl group can be effectively introduced at the 2-position of the heterocyclic core using this method. nih.gov Similarly, other substituents such as thiophene (B33073) have been successfully incorporated into related pyrimidine structures, yielding compounds like 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (B6307036).
Complex heterocyclic systems can also be appended to the pyrimidine scaffold. In one example, N-alkylation of a benzimidazole (B57391) carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) resulted in the formation of a product linking the two heterocyclic systems via a methylene (B1212753) bridge. nih.gov This highlights the potential for creating elaborate molecular architectures based on the pyrimidine core.
Table 1: Examples of Substituents Introduced onto Pyrimidine and Related Heterocyclic Cores
| Substituent Type | Method of Introduction | Position on Core | Example Compound/Core | Reference(s) |
| Carboxyphenyl | Suzuki Coupling | 2 | 2,6-Disubstituted Pyrazine | nih.gov |
| Thiophene | Condensation Reaction | 6 | 4-(4-Methoxyphenyl)pyrimidin-2-amine | |
| Benzimidazole carboxylate | N-alkylation | 4 (via linker) | 6-Methoxy-5-methylpyrimidine | nih.gov |
| S-Alkyl Groups | S-alkylation | 2 | 4,6-Dimethylpyrimidine-2-thiol | researchgate.net |
| ortho-Methoxy anilines | Isosteric Replacement | 6 | 2,6-Disubstituted Pyrazine | nih.gov |
Formation of Annulated Pyrimidine Systems
Annulation, or the fusion of an additional ring to the pyrimidine core, creates rigid, polycyclic structures with distinct properties. These fused systems are of significant interest in drug discovery. The derivatization of the 6-(2-methoxyphenyl)pyrimidin-4-ol scaffold can lead to the formation of various annulated pyrimidines.
Examples of such fused systems include:
Pyrazolo[1,5-a]pyrimidines : These bicyclic structures can be synthesized from appropriately substituted pyrimidine precursors. An example is 6-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, which features a pyrazole (B372694) ring fused to the pyrimidine core. bldpharm.com
Thieno[2,3-d]pyrimidines : This class of compounds involves the fusion of a thiophene ring. An example is N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, demonstrating the creation of a thiophene ring fused across the 5- and 6-positions of the pyrimidine. sigmaaldrich.com
The synthesis of these systems often involves intramolecular cyclization reactions or starting from precursors that already contain a portion of the second ring. The resulting annulated compounds have a more constrained conformation, which can be advantageous for specific receptor binding.
Table 2: Examples of Annulated Pyrimidine Systems
| Annulated System | Parent Compound Class | Example Compound Name | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | Pyrimidine | 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | bldpharm.com |
| Thieno[2,3-d]pyrimidine | Pyrimidine | N-(4-Methoxyphenyl)-6-phenylthieno(2,3-d)pyrimidin-4-amine | sigmaaldrich.com |
Strategies for Introducing Halogen, Carboxylic Acid, or Amine Functionalities
The targeted introduction of specific functional groups such as halogens, carboxylic acids, and amines onto the pyrimidine scaffold is a key strategy for optimizing molecular properties.
Halogen Introduction : Halogens, particularly chlorine, are often introduced as reactive intermediates that can be subsequently displaced by other nucleophiles. A patented method for preparing 4,6-dimethoxy-2-methanesulfonyl pyrimidine involves an initial chlorination step, highlighting the role of halogenation in synthetic pathways. google.com
Carboxylic Acid and Derivative Introduction : Carboxylic acid functionalities can be incorporated through several routes. As mentioned, palladium-catalyzed Suzuki coupling can be used to attach a 4-carboxyphenyl group to the heterocyclic core. nih.gov A more direct approach involves the synthesis of pyrimidine-6-carboxylate methyl esters. nih.gov These esters can then be readily converted into a diverse library of carboxamides through a facile amidation reaction, providing a powerful tool for generating chemical diversity. nih.gov
Amine Functionality Introduction : The pyrimidine core can be substituted with one or more amine groups. Various known compounds feature this functionality, such as 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine and 6-(4-methoxyphenyl)pyrimidine-2,4-diamine. ebi.ac.uk The amino groups can serve as hydrogen bond donors or as points for further derivatization.
Table 3: Functionalization Strategies for the Pyrimidine Core
| Functional Group | Synthetic Strategy | Example | Reference(s) |
| Halogen (Chlorine) | Direct chlorination | Intermediate in methanesulfonyl pyrimidine synthesis | google.com |
| Carboxylic Acid | Suzuki coupling of a carboxyphenyl group | Installation of a 4-carboxyphenyl substituent | nih.gov |
| Carboxamide | Amidation of a pyrimidine-carboxylate ester | Parallel synthesis of carboxamide libraries | nih.gov |
| Amine | Built into the core during synthesis | 6-(4-methoxyphenyl)pyrimidine-2,4-diamine | ebi.ac.uk |
Stereochemical Control in Derivatization (e.g., Atropisomerism)
Stereochemistry plays a critical role in determining the biological activity of a molecule. In the case of this compound, the connection between the pyrimidine ring and the 2-methoxyphenyl group is a single C-C bond. Rotation around this bond can be sterically hindered, leading to a form of axial chirality known as atropisomerism. nih.gov
Atropisomerism arises when rotation around a single bond is restricted to the point that different rotational isomers (atropisomers) can be isolated. nih.gov The steric bulk of the ortho-methoxy group on the phenyl ring, in conjunction with the substituents at the adjacent positions on the pyrimidine ring, can create a significant energy barrier to free rotation.
While not specifically documented for this compound itself, related structures provide strong evidence for this possibility:
In 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, the 2-methoxyphenyl ring is significantly twisted out of the plane of the central pyridine (B92270) ring, with a measured dihedral angle of 48.93°. nih.gov
The crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate shows a twisted conformation, with a dihedral angle of 84.11° between the pyrimidine and benzimidazole mean planes. nih.gov
In a substituted pyrimidine, methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, the phenyl and pyrimidine rings are oriented at a dihedral angle of 55.92°. researchgate.net
These examples demonstrate that significant rotational barriers are common in aryl-pyrimidine and related systems. For this compound, this restricted rotation could mean that the molecule exists as a pair of stable, non-superimposable atropisomers. Controlling the synthesis to favor one atropisomer over the other would be an advanced stereochemical challenge, potentially yielding compounds with highly specific and potent biological activities, as different atropisomers can have vastly different interactions with chiral biological targets like enzymes and receptors. nih.gov
Applications in Materials Science and Chemical Synthesis Non Biological
A Versatile Scaffold: 6-(2-Methoxyphenyl)pyrimidin-4-ol as a Building Block for Complex Molecules
The inherent reactivity and functionality of the pyrimidine (B1678525) ring system make this compound a valuable starting material for the synthesis of more elaborate molecules. The presence of the hydroxyl group, the nitrogen atoms within the pyrimidine ring, and the activated phenyl ring offer multiple sites for chemical modification.
Researchers have successfully utilized pyrimidine derivatives as foundational structures for creating a diverse array of complex organic molecules. For instance, the synthesis of various 2,6-disubstituted pyrazines has been achieved through palladium-catalyzed Suzuki coupling reactions involving pyrimidine precursors. nih.gov This highlights the potential of the 6-(2-methoxyphenyl) moiety to participate in cross-coupling reactions, enabling the construction of larger, conjugated systems. The general synthetic routes for related pyrimidine derivatives often involve condensation reactions, which can be adapted for this compound.
The pyrimidin-4-one core, which is the tautomeric form of pyrimidin-4-ol, has been used as a scaffold for creating libraries of compounds through techniques like click chemistry. nih.gov This modular approach allows for the systematic variation of substituents, leading to the discovery of molecules with tailored properties. The synthesis of pyrimidin-4-one-1,2,3-triazole conjugates demonstrates the utility of the pyrimidin-4-one skeleton as a versatile building block. nih.gov
| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Application |
| Suzuki Coupling | Palladium catalyst, boronic acids | Bi-aryl or multi-aryl systems | Organic electronics, functional polymers |
| Condensation | Aldehydes, amines | Fused heterocyclic systems | Dyes, pigments, functional materials |
| Click Chemistry | Alkynes, azides | Triazole-conjugated pyrimidines | Complex molecular probes, materials with specific recognition sites |
This table illustrates potential synthetic transformations based on known reactivity of similar pyrimidine systems.
The Coordinating Dance: Potential as Ligands in Coordination Chemistry
The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group in this compound make it an excellent candidate for a ligand in coordination chemistry. These heteroatoms can donate their lone pairs of electrons to metal ions, forming stable coordination complexes.
Studies on the unsubstituted pyrimidin-4-olate ligand (4-pymo) have demonstrated its ability to form extended coordination frameworks with metal ions like Zn(II) and Ni(II). nih.gov In these structures, the pyrimidin-4-olate ligand exhibits versatile coordination modes, acting as a bridge between metal centers through its nitrogen and oxygen atoms. nih.gov This results in the formation of three-dimensional and layered structures with interesting magnetic and thermal properties. nih.gov
The presence of the 2-methoxyphenyl group in this compound can be expected to influence the coordination behavior in several ways:
Steric Effects: The bulky methoxyphenyl group could direct the self-assembly of metal-ligand frameworks, potentially leading to the formation of unique topologies and pore structures.
Electronic Effects: The electron-donating nature of the methoxy (B1213986) group can modulate the electron density on the pyrimidine ring, thereby influencing the strength of the metal-ligand bonds.
Additional Coordination Sites: The oxygen atom of the methoxy group could potentially participate in coordination, leading to multidentate chelation and the formation of highly stable complexes.
The development of such coordination complexes could lead to new materials with applications in catalysis, gas storage, and molecular magnetism.
| Metal Ion | Potential Coordination Mode | Resulting Complex Type | Potential Application |
| Zn(II) | N,O-bidentate, N,N'-bidentate | 3D Coordination Polymer | Luminescent sensor, catalysis |
| Ni(II) | N,O-bidentate | 2D Layered Material | Magnetic material, catalysis |
| Cu(II) | N,O-chelate | Mononuclear or Polynuclear Complex | Catalyst, functional material |
| Pt(II) | N-monodentate or N,O-chelate | Square Planar Complex | Photoluminescent material, OLEDs rsc.org |
This table outlines the potential coordination behavior of this compound based on the known chemistry of pyrimidin-4-olate and related ligands.
Building Functional Materials: From Polymers to Optoelectronics
The chemical properties of this compound suggest its potential utility in the synthesis of functional materials. The ability to act as a versatile building block and a coordinating ligand opens doors to the creation of polymers and optoelectronic materials with tailored properties.
Pyrimidine derivatives have already found applications in the field of materials science. For example, certain pyrimidine-based compounds have been utilized as fluorescent zinc detectors and in the development of organic light-emitting diodes (OLEDs). researchgate.net The inherent fluorescence of some pyrimidine systems, coupled with their ability to coordinate with metal ions, makes them attractive for sensor applications.
The incorporation of this compound into polymer chains could be achieved through various polymerization techniques. For instance, if functionalized with appropriate reactive groups, it could be used as a monomer in condensation polymerization or as a cross-linking agent. The resulting polymers could exhibit enhanced thermal stability, specific recognition capabilities, or interesting photophysical properties.
In the realm of optoelectronics, the combination of a conjugated pyrimidine system with a metal center can lead to materials with desirable photoluminescent properties. Platinum(II) complexes with substituted pyridine (B92270) ligands, for example, have been investigated for their phosphorescence, a key property for efficient OLEDs. rsc.org The coordination of this compound to metals like platinum or iridium could yield novel phosphorescent emitters.
A Tool for Discovery: Role as Chemical Probes or Reagents in Laboratory Research
In the laboratory, this compound can serve as a valuable reagent and a precursor for the development of chemical probes. Its well-defined structure and predictable reactivity make it a useful starting point for multi-step syntheses.
The synthesis of various pyrimidine derivatives often starts from simpler pyrimidine cores, which are then elaborated through a series of chemical transformations. this compound can be a key intermediate in the synthesis of more complex molecules with specific functionalities. For example, the hydroxyl group can be converted into other functional groups, or the pyrimidine ring can be further substituted to tune its electronic and steric properties.
Furthermore, the potential fluorescent properties of this compound or its derivatives could be harnessed to create chemical probes for detecting specific analytes. The development of fluorescent chemosensors based on terpyridine derivatives for metal ion detection showcases a similar design strategy. mdpi.com By attaching appropriate recognition units to the this compound scaffold, it may be possible to create probes that signal the presence of specific ions or molecules through a change in their fluorescence.
Conclusion and Future Directions in 6 2 Methoxyphenyl Pyrimidin 4 Ol Research
Summary of Current Understanding
The pyrimidine (B1678525) scaffold is a cornerstone of heterocyclic chemistry, with its derivatives playing crucial roles in medicinal chemistry and materials science. nih.govnih.gov Compounds featuring the pyrimidine nucleus are integral to the structure of nucleic acids and are found in numerous approved drugs, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.comnih.gov The current body of scientific literature provides a wealth of information on the synthesis and properties of various pyrimidine derivatives. researchgate.netscispace.comwjarr.com However, a detailed investigation into the specific compound, 6-(2-Methoxyphenyl)pyrimidin-4-ol, remains limited. While general synthetic methodologies for 6-arylpyrimidin-4-ols are established, dedicated studies on its unique physicochemical properties, advanced characterization, and potential applications are not extensively reported. scispace.com This positions this compound as a representative of a subclass of pyrimidines with significant potential for further exploration. The methoxy (B1213986) phenyl substituent at the 6-position is expected to influence the electronic properties and conformation of the molecule, potentially leading to novel applications. Future research efforts are necessary to fully elucidate the chemical and physical characteristics of this compound and to unlock its potential in various scientific domains.
Unexplored Synthetic Routes and Methodological Advancements
The synthesis of 6-arylpyrimidin-4-ols has been traditionally achieved through condensation reactions. A common and efficient one-pot method involves the reaction of a methyl 3-oxo-3-arylpropanoate with formamide (B127407) in the presence of ammonium (B1175870) acetate (B1210297). scispace.com This approach is advantageous due to the use of commercially available starting materials. scispace.com For the synthesis of this compound, the precursor would be methyl 3-(2-methoxyphenyl)-3-oxopropanoate. The reaction likely proceeds through the formation of a methyl 3-amino-3-(2-methoxyphenyl)acrylate intermediate, which then cyclizes with formamide to yield the final product. scispace.com
While this method is effective, there are several unexplored avenues for methodological advancement that could offer improved yields, reduced reaction times, and more environmentally friendly processes. Modern synthetic methodologies that could be applied include:
Microwave-assisted synthesis: This technique has been shown to accelerate many organic reactions, including the synthesis of heterocyclic compounds, and could potentially reduce the reaction time for the synthesis of this compound. researchgate.net
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purity. This approach would also allow for safer and more scalable production.
Novel catalytic systems: The exploration of new catalysts, such as solid-supported acids or transition metal catalysts, could provide alternative synthetic pathways with higher efficiency and selectivity. mdpi.com For instance, copper-catalyzed methods have been employed for the synthesis of some pyrimidine derivatives. mdpi.com
Green chemistry approaches: The use of greener solvents, such as ionic liquids or water, and catalyst-free conditions are increasingly important considerations in modern organic synthesis. frontiersin.org Developing a synthesis for this compound that aligns with the principles of green chemistry would be a significant advancement. frontiersin.org
A comparative overview of a potential synthetic route is presented in Table 1.
Table 1: Potential Synthetic Route for this compound
| Precursor | Reagents | Method | Potential Advantages |
|---|---|---|---|
| Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | Formamide, Ammonium Acetate | One-pot thermal condensation scispace.com | Cost-effective, straightforward |
| Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | Formamide, Ammonium Acetate | Microwave-assisted synthesis | Reduced reaction time |
Opportunities in Advanced Spectroscopic Characterization
The structural elucidation of novel compounds like this compound relies heavily on spectroscopic techniques. Standard methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry would provide the fundamental characterization.
Expected Spectroscopic Data:
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons of the methoxyphenyl group, a singlet for the proton at the 5-position of the pyrimidine ring, and a signal for the methoxy group protons. The hydroxyl proton on the pyrimidine ring may appear as a broad singlet.
¹³C NMR: The carbon spectrum would display distinct signals for the carbons of the pyrimidine and the methoxyphenyl rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound.
Beyond these standard techniques, there are significant opportunities for more advanced spectroscopic characterization to gain deeper insights into the structure and dynamics of this compound:
2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. semanticscholar.orgresearchgate.netipb.pt NOESY experiments could provide information about the spatial proximity of different protons, which can help in determining the preferred conformation of the methoxyphenyl group relative to the pyrimidine ring. semanticscholar.org
¹⁵N NMR Spectroscopy: Given that the pyrimidine ring contains two nitrogen atoms, ¹⁵N NMR spectroscopy could provide valuable information about the electronic structure of the heterocycle. nih.gov While natural abundance ¹⁵N NMR is challenging due to low sensitivity, isotopic labeling could be employed for more detailed studies. nih.gov
Solid-State NMR: For crystalline samples, solid-state NMR could reveal information about the molecular packing and intermolecular interactions in the solid state.
Advanced Mass Spectrometry Techniques: Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule, which can provide further structural confirmation.
An illustrative table of expected NMR data is provided below.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine-H5 | ~6.5 | ~105 |
| Pyrimidine-C2 | - | ~155 |
| Pyrimidine-C4 | - | ~165 |
| Pyrimidine-C6 | - | ~160 |
| Methoxyphenyl-H | 6.9 - 7.5 | 110 - 130 |
| Methoxyphenyl-C (ipso) | - | ~125 |
| Methoxyphenyl-C-O | - | ~158 |
| Methoxy-H | ~3.9 | - |
| Methoxy-C | - | ~56 |
Emerging Areas in Computational Studies and Predictive Modeling
Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at the atomic level, providing insights that can guide experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to optimize the geometry of the molecule and predict its electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding the reactivity of the molecule and its potential for use in electronic materials. DFT can also be used to simulate spectroscopic data, such as NMR and IR spectra, which can aid in the interpretation of experimental results. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a data-driven approach used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govmdpi.com For a series of related pyrimidine derivatives, QSAR models can be developed to predict their properties and guide the design of new compounds with enhanced characteristics. mdpi.com This approach relies on the calculation of various molecular descriptors that capture the structural and electronic features of the molecules. nih.gov
Molecular Docking: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target protein. nih.govbiomedicineonline.org This can provide valuable insights into the mechanism of action and help in the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, both in isolation and in complex environments such as in solution or bound to a protein. This can provide a deeper understanding of its conformational flexibility and intermolecular interactions.
The integration of these computational methods can significantly accelerate the research and development process for new pyrimidine-based compounds.
Potential for Novel Non-Biological Applications
While the majority of research on pyrimidine derivatives focuses on their biological and medicinal applications, their unique electronic and structural properties also make them interesting candidates for non-biological applications in materials science. jetir.org
Organic Electronics: The electron-deficient nature of the pyrimidine ring, combined with the electron-donating methoxyphenyl group, could give this compound interesting photophysical properties. This could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes.
Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. This makes this compound a potential ligand for the construction of MOFs. MOFs are highly porous materials with applications in gas storage, separation, and catalysis.
Corrosion Inhibitors: Some nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors for metals. The ability of the heteroatoms to coordinate to the metal surface can form a protective layer that prevents corrosion.
Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrimidinol tautomer could be exploited in the design of self-assembling supramolecular structures with defined architectures and functions.
Further investigation into the photophysical and coordination properties of this compound is warranted to explore these potential applications.
Challenges and Outlook for Fundamental Research in Pyrimidine Chemistry
Despite the extensive research on pyrimidines, several challenges and opportunities remain in the fundamental study of this important class of heterocycles.
Challenges:
Regioselectivity in Synthesis: Achieving specific substitution patterns on the pyrimidine ring can be challenging, often requiring multi-step synthetic routes with protecting groups. chim.it The development of more direct and regioselective functionalization methods is an ongoing area of research.
Sustainable Synthesis: Many traditional methods for pyrimidine synthesis involve harsh reaction conditions and the use of hazardous reagents. frontiersin.org A key challenge is the development of greener and more sustainable synthetic protocols. frontiersin.org
Exploring Chemical Space: The number of possible pyrimidine derivatives is vast. Systematically exploring this chemical space to identify compounds with desired properties remains a significant challenge. nih.gov
Understanding Structure-Property Relationships: A deeper understanding of how subtle structural modifications influence the physicochemical and biological properties of pyrimidine derivatives is needed to enable the rational design of new functional molecules.
Outlook:
The future of pyrimidine chemistry is bright, with many exciting avenues for fundamental research. The development of novel synthetic methodologies, driven by advances in catalysis and automation, will enable the rapid synthesis of diverse libraries of pyrimidine derivatives. mdpi.comrsc.org The integration of computational modeling with experimental studies will provide a more comprehensive understanding of their properties and accelerate the discovery of new applications. nih.govbiomedicineonline.org Furthermore, the exploration of pyrimidine-based materials for non-biological applications is a relatively untapped area with significant potential for growth. Continued fundamental research in pyrimidine chemistry will undoubtedly lead to the discovery of new molecules with important societal benefits, from new therapeutic agents to advanced functional materials.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 6-(2-Methoxyphenyl)pyrimidin-4-ol, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions, such as the Biginelli reaction, using substituted aryl aldehydes, β-keto esters, and urea derivatives. Key steps include:
- Reagent Optimization : Use of Lewis acids (e.g., HCl or ZnCl₂) as catalysts under reflux conditions in ethanol or acetic acid.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Characterization : FTIR (hydroxyl stretch ~3200 cm⁻¹, pyrimidine ring vibrations ~1600 cm⁻¹), ¹H NMR (δ 8.2–8.6 ppm for pyrimidine protons, δ 3.8–4.0 ppm for methoxy groups), and mass spectrometry (m/z consistent with molecular ion [M+H]⁺) .
Structural Analysis
Q. Q2: How is the crystal structure of this compound determined, and what intramolecular interactions stabilize its conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the structure. Key findings:
- Hydrogen Bonding : The hydroxyl group at C4 forms O–H⋯N hydrogen bonds with the pyrimidine N3 atom, creating a planar six-membered ring.
- Torsional Angles : The 2-methoxyphenyl substituent exhibits a dihedral angle of ~15° relative to the pyrimidine ring, minimizing steric hindrance.
- Software : SHELX suite for data refinement, Mercury for visualization .
Biological Activity Profiling
Q. Q3: What methodological approaches are used to evaluate the anti-inflammatory potential of this compound derivatives?
- In Vitro Assays : IL-6 inhibition (e.g., ELISA for IL-6 secretion in LPS-stimulated macrophages, IC₅₀ values ~10–50 μM) .
- In Vivo Models : Carrageenan-induced paw edema in rodents, with dose-dependent reduction in edema volume (25–50 mg/kg, oral administration) .
- Mechanistic Studies : Western blotting to assess NF-κB pathway modulation .
Advanced Structure-Activity Relationship (SAR)
Q. Q4: How do substituents at the pyrimidine C2 and C6 positions influence biological activity?
- C2 Modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity (MIC ~2–8 μg/mL against S. aureus).
- C6 Aryl Substituents : Bulky groups (e.g., 4-fluorophenyl) improve binding to kinase targets (e.g., EGFR, Kd ~0.5–2 μM).
- Methodology : Comparative synthesis of analogs followed by molecular docking (AutoDock Vina) to map steric/electronic effects .
Data Contradictions in Biological Assays
Q. Q5: How can conflicting reports on cytotoxicity (e.g., IC₅₀ variability across cell lines) be resolved?
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7), culture conditions (e.g., serum-free media), and controls.
- Purity Verification : HPLC (≥95% purity) to exclude batch-dependent impurities.
- Orthogonal Assays : Combine MTT with apoptosis markers (Annexin V/PI) to confirm mechanism .
Target Identification Strategies
Q. Q6: What experimental and computational methods identify molecular targets of this compound?
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads to isolate binding proteins (e.g., kinases, tubulin).
- Surface Plasmon Resonance (SPR) : Direct binding kinetics (ka/kd) with recombinant proteins.
- Chemoproteomics : SILAC-based mass spectrometry to map interactomes .
Pharmacokinetic Profiling
Q. Q7: How is ADME (absorption, distribution, metabolism, excretion) assessed for this compound?
- In Vitro : Microsomal stability (e.g., rat liver microsomes, t₁/₂ ~30–60 min), Caco-2 permeability (Papp ~1–5 × 10⁻⁶ cm/s).
- In Vivo : Plasma pharmacokinetics in rodents (Cmax ~2–5 μg/mL at 50 mg/kg, t₁/₂ ~4–6 h) .
Computational Modeling in Drug Design
Q. Q8: What role do molecular dynamics (MD) simulations play in optimizing derivatives?
- Binding Mode Prediction : MD simulations (GROMACS) over 100 ns to assess target-ligand stability (RMSD < 2 Å).
- Solubility Enhancement : COSMO-RS to predict logP values and guide substituent selection for improved aqueous solubility .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
